molecular formula C13H11NO5 B12339806 4-Oxo-1,4-dihydro-quinoline-2,6-dicarboxylic acid dimethyl ester

4-Oxo-1,4-dihydro-quinoline-2,6-dicarboxylic acid dimethyl ester

Cat. No.: B12339806
M. Wt: 261.23 g/mol
InChI Key: XUNRHPKJTDRDGF-UHFFFAOYSA-N
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Description

4-Oxo-1,4-dihydro-quinoline-2,6-dicarboxylic acid dimethyl ester is a chemical compound with the molecular formula C13H11NO5 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,4-dihydro-quinoline-2,6-dicarboxylic acid dimethyl ester typically involves the esterification of 4-Oxo-1,4-dihydro-quinoline-2,6-dicarboxylic acid. One common method involves the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

4-Oxo-1,4-dihydro-quinoline-2,6-dicarboxylic acid+2CH3OHH2SO44-Oxo-1,4-dihydro-quinoline-2,6-dicarboxylic acid dimethyl ester+2H2O\text{4-Oxo-1,4-dihydro-quinoline-2,6-dicarboxylic acid} + 2 \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + 2 \text{H}_2\text{O} 4-Oxo-1,4-dihydro-quinoline-2,6-dicarboxylic acid+2CH3​OHH2​SO4​​4-Oxo-1,4-dihydro-quinoline-2,6-dicarboxylic acid dimethyl ester+2H2​O

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,4-dihydro-quinoline-2,6-dicarboxylic acid dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Oxo-1,4-dihydro-quinoline-2,6-dicarboxylic acid dimethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive quinoline compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-1,4-dihydro-quinoline-2,6-dicarboxylic acid dimethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
  • 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid
  • 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Uniqueness

4-Oxo-1,4-dihydro-quinoline-2,6-dicarboxylic acid dimethyl ester is unique due to its specific ester functional groups at the 2 and 6 positions of the quinoline ring

Properties

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

IUPAC Name

dimethyl 4-oxo-6H-quinoline-2,6-dicarboxylate

InChI

InChI=1S/C13H11NO5/c1-18-12(16)7-3-4-9-8(5-7)11(15)6-10(14-9)13(17)19-2/h3-7H,1-2H3

InChI Key

XUNRHPKJTDRDGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C=CC2=NC(=CC(=O)C2=C1)C(=O)OC

Origin of Product

United States

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